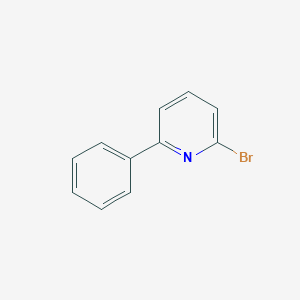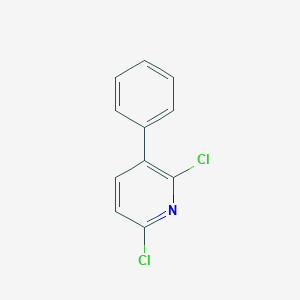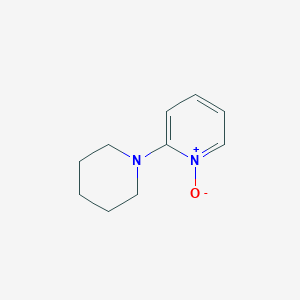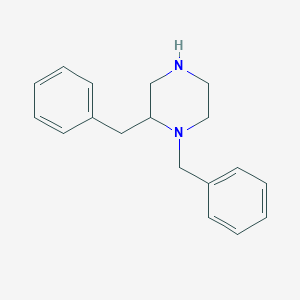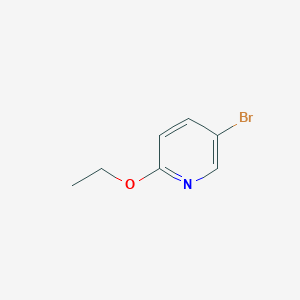
5-Bromo-2-ethoxypyridine
Overview
Description
5-Bromo-2-ethoxypyridine: is a halogenated heterocyclic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is typically found as an off-white to pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxypyridine can be achieved through the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions for several hours . The general procedure involves:
- Dissolving freshly cut sodium in ethanol to form sodium ethoxide.
- Adding 2,5-dibromopyridine to the sodium ethoxide solution.
- Heating the mixture under reflux for a specified period.
- Cooling the reaction mixture and quenching with water.
- Extracting the product with an organic solvent such as diethyl ether.
- Purifying the product by column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Cross-Coupling Reactions: Palladium catalysts such as palladium acetate or palladium chloride are used along with ligands like triphenylphosphine.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically aryl- or alkynyl-substituted pyridines.
Scientific Research Applications
5-Bromo-2-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science:
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxypyridine depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 2-Bromo-5-ethoxypyridine
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-ethoxypyrimidine
Comparison:
- 2-Bromo-5-ethoxypyridine: Similar structure but with the bromine and ethoxy groups at different positions. It may exhibit different reactivity and selectivity in chemical reactions.
- 5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group. The smaller size of the methoxy group can affect the compound’s steric and electronic properties.
- 5-Bromo-2-ethoxypyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring. The additional nitrogen atom in the pyrimidine ring can influence the compound’s basicity and hydrogen bonding interactions .
5-Bromo-2-ethoxypyridine stands out due to its unique combination of a bromine atom and an ethoxy group on a pyridine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXZKMUZWPUZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355774 | |
| Record name | 5-Bromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55849-30-4 | |
| Record name | 5-Bromo-2-ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55849-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 5-bromo-2-ethoxypyridine when heated with hydrochloric acid?
A1: Unlike some of its isomers, this compound does not undergo bromine substitution when heated with hydrochloric acid. Instead, the ethoxy group (-OCH2CH3) is replaced by a hydroxyl group (-OH), resulting in the formation of 5-bromo-2-hydroxypyridine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

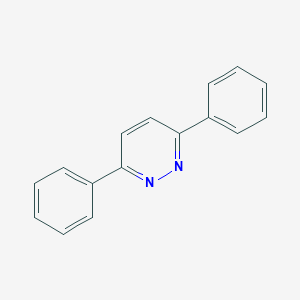
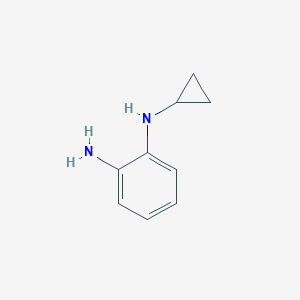
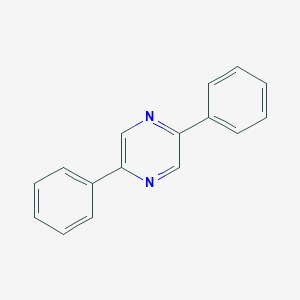
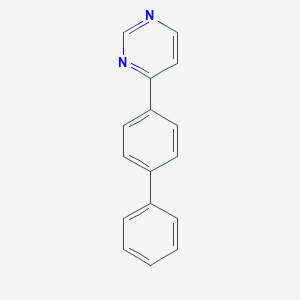
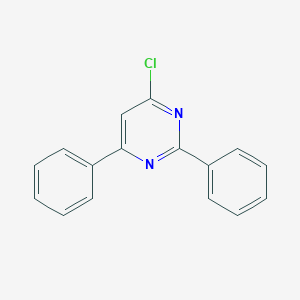

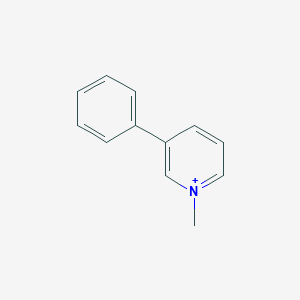
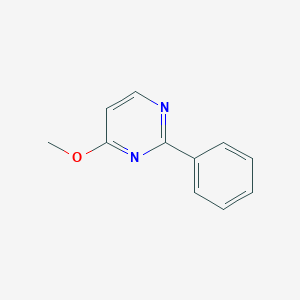

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)
